molecular formula C14H12O3 B6320050 4-(3-Hydroxyphenyl)-3-methylbenzoic acid CAS No. 1261927-22-3

4-(3-Hydroxyphenyl)-3-methylbenzoic acid

Cat. No.: B6320050
CAS No.: 1261927-22-3
M. Wt: 228.24 g/mol
InChI Key: RSDMVMRCPKVIGO-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)-3-methylbenzoic acid is an organic compound characterized by a benzene ring substituted with a hydroxy group at the third position and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyphenyl)-3-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-hydroxybenzaldehyde.

    Grignard Reaction: The precursor undergoes a Grignard reaction with methylmagnesium bromide to form an intermediate.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 4-(3-Oxophenyl)-3-methylbenzoic acid.

    Reduction: 4-(3-Hydroxyphenyl)-3-methylbenzyl alcohol.

    Substitution: 4-(3-Halophenyl)-3-methylbenzoic acid.

Scientific Research Applications

4-(3-Hydroxyphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

    3-(4-Hydroxyphenyl)propionic acid: Shares a similar hydroxyphenyl structure but differs in the position and type of substituents.

    4-Hydroxyphenyllactic acid: Contains a hydroxyphenyl group with a different carboxylic acid configuration.

Uniqueness: 4-(3-Hydroxyphenyl)-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3-hydroxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDMVMRCPKVIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591651
Record name 3'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-22-3
Record name 3'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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